3,4-Dichloro-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-2H,5H-pyrano3,2-cbenzopyran-2,5-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,4-dichlorophenol with suitable aldehydes in the presence of a base can lead to the formation of the desired pyrano3,2-cbenzopyran derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often focus on improving yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-2H,5H-pyrano3,2-cbenzopyran-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted pyrano3,2-cbenzopyran derivatives .
Scientific Research Applications
3,4-Dichloro-2H,5H-pyrano3,2-cbenzopyran-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-2H,5H-pyrano3,2-cbenzopyran-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
- Cyclocoumarol
- Anticoagulans 63
- Cumopyran
- Methanopyranorin
Uniqueness
Compared to similar compounds, 3,4-Dichloro-2H,5H-pyrano3,2-cbenzopyran-2,5-dione stands out due to its specific substitution pattern and the presence of chlorine atoms, which can significantly influence its chemical reactivity and biological activity .
Properties
CAS No. |
61189-37-5 |
---|---|
Molecular Formula |
C12H4Cl2O4 |
Molecular Weight |
283.06 g/mol |
IUPAC Name |
3,4-dichloropyrano[3,2-c]chromene-2,5-dione |
InChI |
InChI=1S/C12H4Cl2O4/c13-8-7-10(18-12(16)9(8)14)5-3-1-2-4-6(5)17-11(7)15/h1-4H |
InChI Key |
YOFNXKVMKLTTLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=C(C(=O)O3)Cl)Cl)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.